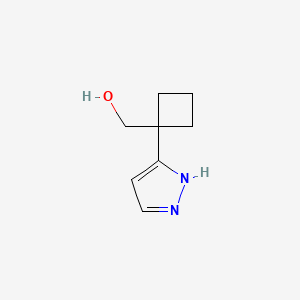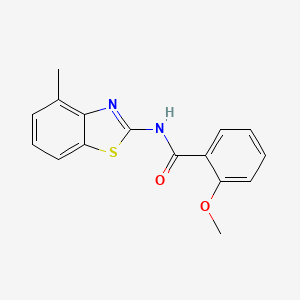
N-(1-cyano-2,2-dimethylpropyl)-2-hydroxy-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyano-2,2-dimethylpropyl)-2-hydroxy-4-nitrobenzamide, also known as CNB-001, is a novel neuroprotective compound that has been extensively studied for its potential therapeutic applications in treating neurological disorders. CNB-001 is a small molecule that has been shown to have potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various neurodegenerative diseases.
Mecanismo De Acción
N-(1-cyano-2,2-dimethylpropyl)-2-hydroxy-4-nitrobenzamide exerts its neuroprotective effects through multiple mechanisms of action. It has been shown to activate the Nrf2-ARE pathway, which regulates the expression of antioxidant and anti-inflammatory genes. N-(1-cyano-2,2-dimethylpropyl)-2-hydroxy-4-nitrobenzamide also inhibits the production of pro-inflammatory cytokines and reduces oxidative stress by scavenging free radicals.
Biochemical and Physiological Effects:
N-(1-cyano-2,2-dimethylpropyl)-2-hydroxy-4-nitrobenzamide has been shown to have a number of biochemical and physiological effects that contribute to its neuroprotective properties. It has been shown to increase the expression of antioxidant enzymes, reduce the production of pro-inflammatory cytokines, and enhance mitochondrial function. N-(1-cyano-2,2-dimethylpropyl)-2-hydroxy-4-nitrobenzamide also improves cognitive function and reduces neuronal damage in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(1-cyano-2,2-dimethylpropyl)-2-hydroxy-4-nitrobenzamide is its potent neuroprotective properties, which make it a promising candidate for the treatment of various neurological disorders. However, one of the limitations of N-(1-cyano-2,2-dimethylpropyl)-2-hydroxy-4-nitrobenzamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of N-(1-cyano-2,2-dimethylpropyl)-2-hydroxy-4-nitrobenzamide. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of the potential therapeutic applications of N-(1-cyano-2,2-dimethylpropyl)-2-hydroxy-4-nitrobenzamide in other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-(1-cyano-2,2-dimethylpropyl)-2-hydroxy-4-nitrobenzamide and to optimize its dosing and administration for clinical use.
Métodos De Síntesis
N-(1-cyano-2,2-dimethylpropyl)-2-hydroxy-4-nitrobenzamide is synthesized through a multi-step chemical process that involves the reaction of 2-hydroxy-4-nitrobenzoyl chloride with 1-cyano-2,2-dimethylpropane in the presence of a base. The resulting product is then purified through a series of chromatography steps to obtain the final compound.
Aplicaciones Científicas De Investigación
N-(1-cyano-2,2-dimethylpropyl)-2-hydroxy-4-nitrobenzamide has been extensively studied for its potential therapeutic applications in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. In preclinical studies, N-(1-cyano-2,2-dimethylpropyl)-2-hydroxy-4-nitrobenzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation, promoting neuronal survival, and improving cognitive function.
Propiedades
IUPAC Name |
N-(1-cyano-2,2-dimethylpropyl)-2-hydroxy-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c1-13(2,3)11(7-14)15-12(18)9-5-4-8(16(19)20)6-10(9)17/h4-6,11,17H,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHNDXNZLCXODD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C#N)NC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-2,2-dimethylpropyl)-2-hydroxy-4-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4,5-trimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2478974.png)

![[(3-Chloro-4-methoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2478976.png)

![2-[(2,4-Dichlorobenzyl)sulfinyl]acetohydrazide](/img/structure/B2478978.png)



![(Z)-2-Cyano-3-[4-(dimethylamino)phenyl]-N-(3-ethoxypropyl)prop-2-enamide](/img/structure/B2478986.png)
![{1-[4-(Trifluoromethyl)-1,3-benzothiazol-2-yl]piperidin-4-yl}methanol](/img/structure/B2478989.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-fluorobenzamide](/img/structure/B2478991.png)

![(E)-3-[3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B2478994.png)